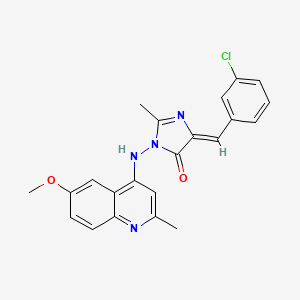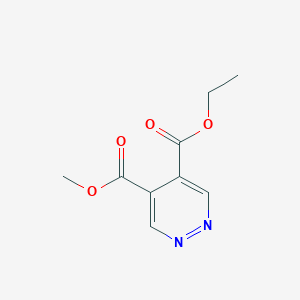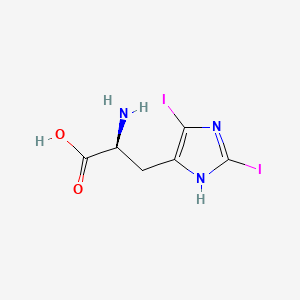
2,5-diiodo-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diiodo-L-histidine typically involves the iodination of L-histidine. One common method is the direct halogenation of the imidazole ring using iodine or iodine-releasing reagents such as N-iodosuccinimide . The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diiodo-L-histidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace iodine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2,5-diazido-L-histidine, while oxidation with hydrogen peroxide could produce this compound N-oxide.
Applications De Recherche Scientifique
2,5-Diiodo-L-histidine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other iodoamino acids and imidazole derivatives.
Biology: It is used in studies related to enzyme inhibition and protein modification due to its ability to interact with histidine residues in proteins.
Medicine: Research is ongoing to explore its potential as a radiolabeled compound for imaging and diagnostic purposes.
Industry: It can be used in the development of novel materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,5-diiodo-L-histidine involves its interaction with molecular targets such as enzymes and proteins. The iodine atoms in the compound can form covalent bonds with histidine residues in proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
2-Iodo-L-histidine: Contains a single iodine atom at position 2.
5-Iodo-L-histidine: Contains a single iodine atom at position 5.
2,4,5-Triiodoimidazole: Contains three iodine atoms at positions 2, 4, and 5 of the imidazole ring.
Uniqueness: 2,5-Diiodo-L-histidine is unique due to the presence of two iodine atoms at specific positions on the imidazole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
6996-16-3 |
|---|---|
Formule moléculaire |
C6H7I2N3O2 |
Poids moléculaire |
406.95 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H7I2N3O2/c7-4-3(10-6(8)11-4)1-2(9)5(12)13/h2H,1,9H2,(H,10,11)(H,12,13)/t2-/m0/s1 |
Clé InChI |
ZMELUTBTYDGWOF-REOHCLBHSA-N |
SMILES isomérique |
C(C1=C(N=C(N1)I)I)[C@@H](C(=O)O)N |
SMILES canonique |
C(C1=C(N=C(N1)I)I)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



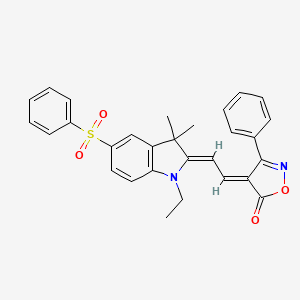



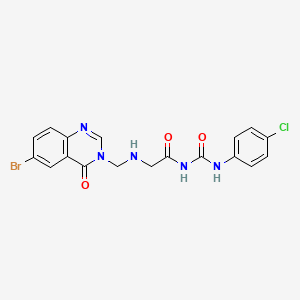
![2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922740.png)
